Cas no 1690978-64-3 (2-{(benzyloxy)carbonylamino}-6,6-dimethylhept-4-ynoic acid)

2-{(benzyloxy)carbonylamino}-6,6-dimethylhept-4-ynoic acid 化学的及び物理的性質
名前と識別子
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- 2-{(benzyloxy)carbonylamino}-6,6-dimethylhept-4-ynoic acid
- EN300-1298964
- 2-{[(benzyloxy)carbonyl]amino}-6,6-dimethylhept-4-ynoic acid
- 1690978-64-3
-
- インチ: 1S/C17H21NO4/c1-17(2,3)11-7-10-14(15(19)20)18-16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,10,12H2,1-3H3,(H,18,21)(H,19,20)
- InChIKey: ZFVOUJZBVVALAC-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(NC(C(=O)O)CC#CC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 303.14705815g/mol
- どういたいしつりょう: 303.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 446
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 75.6Ų
2-{(benzyloxy)carbonylamino}-6,6-dimethylhept-4-ynoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1298964-1.0g |
2-{[(benzyloxy)carbonyl]amino}-6,6-dimethylhept-4-ynoic acid |
1690978-64-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1298964-50mg |
2-{[(benzyloxy)carbonyl]amino}-6,6-dimethylhept-4-ynoic acid |
1690978-64-3 | 50mg |
$768.0 | 2023-09-30 | ||
Enamine | EN300-1298964-2500mg |
2-{[(benzyloxy)carbonyl]amino}-6,6-dimethylhept-4-ynoic acid |
1690978-64-3 | 2500mg |
$1791.0 | 2023-09-30 | ||
Enamine | EN300-1298964-10000mg |
2-{[(benzyloxy)carbonyl]amino}-6,6-dimethylhept-4-ynoic acid |
1690978-64-3 | 10000mg |
$3929.0 | 2023-09-30 | ||
Enamine | EN300-1298964-500mg |
2-{[(benzyloxy)carbonyl]amino}-6,6-dimethylhept-4-ynoic acid |
1690978-64-3 | 500mg |
$877.0 | 2023-09-30 | ||
Enamine | EN300-1298964-250mg |
2-{[(benzyloxy)carbonyl]amino}-6,6-dimethylhept-4-ynoic acid |
1690978-64-3 | 250mg |
$840.0 | 2023-09-30 | ||
Enamine | EN300-1298964-1000mg |
2-{[(benzyloxy)carbonyl]amino}-6,6-dimethylhept-4-ynoic acid |
1690978-64-3 | 1000mg |
$914.0 | 2023-09-30 | ||
Enamine | EN300-1298964-5000mg |
2-{[(benzyloxy)carbonyl]amino}-6,6-dimethylhept-4-ynoic acid |
1690978-64-3 | 5000mg |
$2650.0 | 2023-09-30 | ||
Enamine | EN300-1298964-100mg |
2-{[(benzyloxy)carbonyl]amino}-6,6-dimethylhept-4-ynoic acid |
1690978-64-3 | 100mg |
$804.0 | 2023-09-30 |
2-{(benzyloxy)carbonylamino}-6,6-dimethylhept-4-ynoic acid 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
2-{(benzyloxy)carbonylamino}-6,6-dimethylhept-4-ynoic acidに関する追加情報
Recent Advances in the Study of 2-{(benzyloxy)carbonylamino}-6,6-dimethylhept-4-ynoic acid (CAS: 1690978-64-3)
The compound 2-{(benzyloxy)carbonylamino}-6,6-dimethylhept-4-ynoic acid (CAS: 1690978-64-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 2-{(benzyloxy)carbonylamino}-6,6-dimethylhept-4-ynoic acid as a key intermediate in the synthesis of peptidomimetics and other bioactive molecules. Its structural framework, which includes a benzyloxycarbonyl (Cbz) protecting group and a dimethyl-substituted alkyne moiety, makes it a versatile building block for the construction of complex molecular architectures. Researchers have successfully employed this compound in the development of novel protease inhibitors and modulators of protein-protein interactions.
One of the most notable advancements in the study of this compound is its application in the design of covalent inhibitors. The alkyne functionality in 2-{(benzyloxy)carbonylamino}-6,6-dimethylhept-4-ynoic acid allows for selective modification through click chemistry, enabling the development of targeted therapies with enhanced specificity and reduced off-target effects. Recent publications have demonstrated its utility in the synthesis of irreversible inhibitors for enzymes such as cathepsins and caspases, which are implicated in various disease states including cancer and inflammatory disorders.
In addition to its role in inhibitor design, this compound has shown promise as a scaffold for the development of prodrugs. The Cbz-protected amino group provides a handle for controlled release of active pharmaceutical ingredients (APIs) under physiological conditions. Recent in vitro and in vivo studies have explored its potential in improving the pharmacokinetic properties of poorly soluble drugs, with particular emphasis on enhancing oral bioavailability and tissue penetration.
The mechanism of action of derivatives based on 2-{(benzyloxy)carbonylamino}-6,6-dimethylhept-4-ynoic acid has been extensively investigated using advanced biophysical techniques. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography studies have revealed important insights into the molecular interactions between these compounds and their biological targets. These structural studies have informed rational drug design efforts, leading to the development of second-generation compounds with improved potency and selectivity.
From a synthetic chemistry perspective, recent work has focused on optimizing the production of 2-{(benzyloxy)carbonylamino}-6,6-dimethylhept-4-ynoic acid and its derivatives. Novel catalytic systems and green chemistry approaches have been developed to improve yield and reduce environmental impact. These advancements have significant implications for scaling up production to meet the demands of preclinical and clinical studies.
Looking forward, the unique properties of 2-{(benzyloxy)carbonylamino}-6,6-dimethylhept-4-ynoic acid position it as a valuable tool in chemical biology and drug discovery. Ongoing research is exploring its potential in emerging areas such as targeted protein degradation and chemical biology probes. As our understanding of its applications continues to expand, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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